molecular formula C15H15N5O3S B12207411 4-ethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

4-ethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

Cat. No.: B12207411
M. Wt: 345.4 g/mol
InChI Key: XZUYDIHVMLMPRL-UHFFFAOYSA-N
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Description

4-ethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and a benzenesulfonamide group, which is a benzene ring bonded to a sulfonamide group. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing tetrazole derivatives is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction proceeds under mild conditions and can be carried out in water or organic solvents.

Industrial Production Methods

Industrial production of tetrazole derivatives often employs high-yielding and cost-effective methods. For example, the use of microwave-assisted synthesis can significantly reduce reaction times and improve yields . Additionally, the use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.

    Reduction: The nitro group in the benzenesulfonamide can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Tetrazole N-oxides.

    Reduction: Amino derivatives of benzenesulfonamide.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

4-ethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates . These interactions can lead to the inhibition of enzyme activity and disruption of biological pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

4-ethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can be compared with other tetrazole and sulfonamide derivatives:

The uniqueness of this compound lies in the combination of the tetrazole and sulfonamide groups, which imparts a distinct set of chemical and biological properties.

Properties

Molecular Formula

C15H15N5O3S

Molecular Weight

345.4 g/mol

IUPAC Name

4-ethoxy-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C15H15N5O3S/c1-2-23-14-6-8-15(9-7-14)24(21,22)17-12-4-3-5-13(10-12)20-11-16-18-19-20/h3-11,17H,2H2,1H3

InChI Key

XZUYDIHVMLMPRL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3

Origin of Product

United States

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